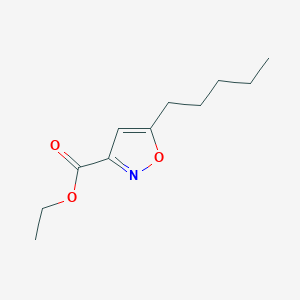
6-Benzoyl-2-methoxynaphthalene
Overview
Description
6-Benzoyl-2-methoxynaphthalene is a chemical compound . It is used in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .
Synthesis Analysis
The synthesis of this compound involves the acylation of 2-methoxynaphthalene with benzoyl chloride in the presence of a catalytic amount of a Lewis acid . The regiochemistry of the reaction is strongly influenced by the identity of the acid catalyst employed as well as by the reaction temperature . By using InCl3, FeCl3, SnCl4, or ZnCl2 and heating at 160 °C, 2-benzoyl-6-methoxynaphthalene is selectively produced .Chemical Reactions Analysis
The reaction of 2-methoxynaphthalene with benzoyl chloride using a catalytic amount of a Lewis acid is strongly influenced by the identity of the acid catalyst employed as well as by the reaction temperature . By using InCl3, FeCl3, SnCl4, or ZnCl2 and heating at 160 °C, 2-benzoyl-6-methoxynaphthalene is selectively produced .Scientific Research Applications
Acylation and Catalysis Research
Acylation Studies : 6-Benzoyl-2-methoxynaphthalene, a derivative of 2-methoxynaphthalene, has been extensively studied in the context of acylation reactions. These studies have explored the Friedel-Crafts acylation process, investigating various catalysts and reaction conditions to optimize the production of acylated products, including 6-substituted derivatives (Kantarli et al., 2002). The research includes examining the effectiveness of zeolites as catalysts in the acylation of 2-methoxynaphthalene, leading to products like this compound (Deutsch et al., 2005).
Catalysis and Reaction Mechanisms : Investigations into the reaction mechanisms and the role of catalysts, such as zeolites, in the acylation of 2-methoxynaphthalene have provided insights into the selectivity and efficiency of producing compounds like this compound. This research has implications for industrial synthesis processes and the development of more efficient catalysts (Andy et al., 2000).
Molecular Structure and Spectroscopy
Crystal Structure Analysis : Studies on the crystal structures of derivatives of this compound have contributed to understanding their molecular packing and interactions. This research is crucial for material science and pharmaceutical applications, where crystal structure influences the properties and behavior of compounds (Okamoto et al., 2014).
Spectral Analysis : Spectroscopic studies, such as FT-IR and FT-Raman, have been conducted on compounds like 1-methoxynaphthalene, which are structurally related to this compound. These studies help in understanding the vibrational properties and molecular interactions, which are fundamental in chemical analysis and material characterization (Govindarajan et al., 2010).
Chemical Synthesis and Environmental Applications
Intermediate in Drug Synthesis : this compound and related compounds have been used as intermediates in the synthesis of various drugs, including non-steroidal anti-inflammatory agents. This research is vital for developing more efficient and environmentally friendly synthetic routes for pharmaceuticals (Xu & He, 2010).
Green Chemistry and Environmental Safety : The synthesis of compounds like this compound has been studied in the context of green chemistry, emphasizing the use of environmentally benign reagents and sustainable processes. This research is critical for reducing the environmental impact of chemical manufacturing (Veverková et al., 2002).
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of potassium 6-benzoyl-2-naphthyl sulfate, a substrate for histochemical investigation of aryl sulfatase activity .
Mode of Action
It’s known that the compound can be produced by acylation of 2-methoxynaphthalene with benzoyl chloride in the presence of a lewis acid . The reaction is strongly influenced by the identity of the acid catalyst employed as well as by the reaction temperature .
Pharmacokinetics
The compound can be analyzed by reverse phase (rp) hplc method with simple conditions , which could be useful in studying its pharmacokinetic properties.
Result of Action
It’s known that the compound is used in the synthesis of substrates for histochemical investigations .
Action Environment
The action, efficacy, and stability of 6-Benzoyl-2-methoxynaphthalene can be influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, the reaction of 2-methoxynaphthalene with benzoyl chloride to produce this compound is influenced by the reaction temperature and the identity of the acid catalyst .
Safety and Hazards
Future Directions
6-Benzoyl-2-methoxynaphthalene has potential applications in the field of solar cells . A green and volatile solid additive, 2-methoxynaphthalene, has been developed to optimize the morphology of an active layer of all-polymer solar cells . This work shows that the utilization of 2-methoxynaphthalene as a green and solid additive is a simple and feasible strategy to optimize the morphology and sheds new light on eco-friendly fabrication and application of all-polymer solar cells .
Properties
IUPAC Name |
(6-methoxynaphthalen-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-20-17-10-9-14-11-16(8-7-15(14)12-17)18(19)13-5-3-2-4-6-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPLOXCCMGHIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233194 | |
| Record name | 6-Benzoyl-2-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84255-35-6 | |
| Record name | (6-Methoxy-2-naphthalenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84255-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzoyl-2-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084255356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Benzoyl-2-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00233194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-benzoyl-2-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3057636.png)



![5-(4-Chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3057642.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B3057643.png)
